![molecular formula C15H17NO4 B1328192 3-{[(3,5-ジメチルイソキサゾール-4-イル)メトキシ]メチル}-4-メトキシベンズアルデヒド CAS No. 1119449-82-9](/img/structure/B1328192.png)
3-{[(3,5-ジメチルイソキサゾール-4-イル)メトキシ]メチル}-4-メトキシベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H17NO4. It is used in various research fields, particularly in proteomics research . The compound is characterized by its unique structure, which includes an isoxazole ring and a methoxybenzaldehyde moiety.
科学的研究の応用
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is BRD4 , a protein that plays a crucial role in gene expression . This compound exhibits potent inhibitory activity against BRD4 .
Mode of Action
The compound interacts with BRD4, potentially interfering with its function
Biochemical Pathways
Given its interaction with brd4, it is likely that it impacts pathways related togene expression and cellular DNA damage repair mechanisms .
Result of Action
Its potent inhibitory activity against brd4 suggests that it may have significant effects on gene expression and dna damage repair mechanisms .
生化学分析
Biochemical Properties
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with bromodomain-containing proteins such as BRD2 and BRD4 . These interactions are crucial as they can modulate gene expression by affecting histone acetylation. The compound’s ability to bind to these proteins suggests its potential as a modulator of epigenetic regulation.
Cellular Effects
The effects of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, particularly in targeting breast cancer cells.
Molecular Mechanism
At the molecular level, 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This displacement inhibits the interaction between bromodomains and acetylated lysines, thereby modulating gene expression. Additionally, the compound’s structure allows it to inhibit or activate certain enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde in laboratory settings have been studied to understand its stability and long-term effectsIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde vary with dosage. Low doses of the compound have been shown to modulate gene expression without causing significant toxicity. Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase A (LDHA), influencing metabolic flux and metabolite levels . The compound’s ability to inhibit LDHA suggests its potential role in altering cellular metabolism, particularly in cancer cells where metabolic reprogramming is a hallmark.
Transport and Distribution
The transport and distribution of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . This nuclear localization is essential for its role as an epigenetic modulator and highlights its potential in therapeutic applications targeting nuclear processes.
準備方法
The synthesis of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylisoxazole with a suitable methoxybenzaldehyde derivative under specific reaction conditions. Industrial production methods may vary, but they generally involve similar multi-step synthesis processes to ensure high purity and yield .
化学反応の分析
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar compounds to 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde include:
- 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-hydroxybenzaldehyde
- 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-ethoxybenzaldehyde
These compounds share structural similarities but differ in their functional groups, which can affect their chemical properties and applications. The uniqueness of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde lies in its specific combination of functional groups, making it suitable for particular research and industrial applications .
特性
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-14(11(2)20-16-10)9-19-8-13-6-12(7-17)4-5-15(13)18-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWDLNUUSRKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)
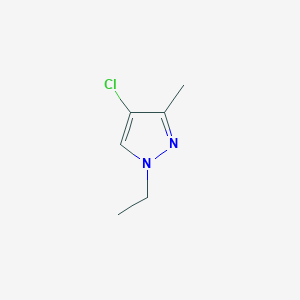

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
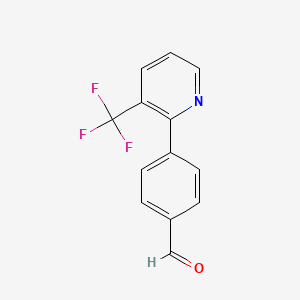
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
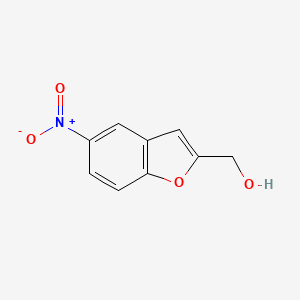
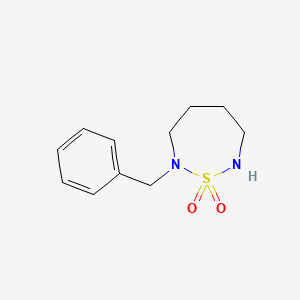
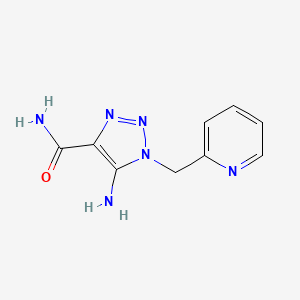
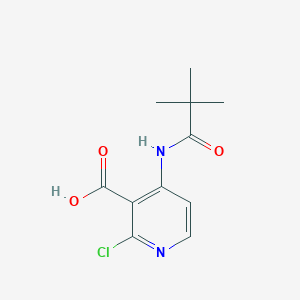
![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
